molecular formula C14H10N2O3 B4658093 3-[(3-nitrobenzyl)oxy]benzonitrile

3-[(3-nitrobenzyl)oxy]benzonitrile

Cat. No. B4658093
M. Wt: 254.24 g/mol
InChI Key: NJOUACYQBDIRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-nitrobenzyl)oxy]benzonitrile, also known as NB-DNJ, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as iminosugars, which are characterized by their ability to mimic the structure of sugars and interfere with various metabolic processes.

Scientific Research Applications

3-[(3-nitrobenzyl)oxy]benzonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of glycosidases, which are enzymes that are involved in the breakdown of complex sugars. This inhibition can lead to the accumulation of certain glycoproteins and glycolipids, which can have beneficial effects in diseases such as Gaucher's disease, Fabry disease, and Pompe disease. 3-[(3-nitrobenzyl)oxy]benzonitrile has also been shown to have antiviral activity against certain viruses such as HIV and influenza.

Mechanism of Action

The mechanism of action of 3-[(3-nitrobenzyl)oxy]benzonitrile is based on its ability to mimic the structure of sugars and interfere with various metabolic processes. Specifically, 3-[(3-nitrobenzyl)oxy]benzonitrile inhibits the activity of glycosidases, which are enzymes that are involved in the breakdown of complex sugars. This inhibition can lead to the accumulation of certain glycoproteins and glycolipids, which can have beneficial effects in diseases such as Gaucher's disease, Fabry disease, and Pompe disease. 3-[(3-nitrobenzyl)oxy]benzonitrile has also been shown to have antiviral activity against certain viruses such as HIV and influenza.
Biochemical and Physiological Effects:
3-[(3-nitrobenzyl)oxy]benzonitrile has been shown to have beneficial effects on various biochemical and physiological processes. It has been shown to increase the levels of certain glycoproteins and glycolipids, which can have beneficial effects in diseases such as Gaucher's disease, Fabry disease, and Pompe disease. 3-[(3-nitrobenzyl)oxy]benzonitrile has also been shown to have antiviral activity against certain viruses such as HIV and influenza.

Advantages and Limitations for Lab Experiments

3-[(3-nitrobenzyl)oxy]benzonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has a good yield. It is also stable under normal laboratory conditions. However, 3-[(3-nitrobenzyl)oxy]benzonitrile has some limitations as well. It can be toxic at high concentrations and can interfere with other metabolic processes. Therefore, caution should be exercised when using 3-[(3-nitrobenzyl)oxy]benzonitrile in lab experiments.

Future Directions

There are several future directions for research on 3-[(3-nitrobenzyl)oxy]benzonitrile. One area of research is the development of new synthesis methods that can yield higher purity 3-[(3-nitrobenzyl)oxy]benzonitrile with a better yield. Another area of research is the investigation of the potential therapeutic applications of 3-[(3-nitrobenzyl)oxy]benzonitrile in other diseases. Finally, more research is needed to understand the mechanism of action of 3-[(3-nitrobenzyl)oxy]benzonitrile and its effects on various biochemical and physiological processes.

properties

IUPAC Name

3-[(3-nitrophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3/c15-9-11-3-2-6-14(8-11)19-10-12-4-1-5-13(7-12)16(17)18/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOUACYQBDIRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Nitrobenzyloxy)benzonitrile

Synthesis routes and methods

Procedure details

1.70 g (10.0 mmol) of 3-nitrobenzyl chloride, 1.48 g (12.4 mmol) of 3-cyanophenol and 3.58 g (25.9 mmol) of potassium carbonate were suspended in 80 ml of dimethylformamide, and the resultant suspension was stirred at 95° C. overnight. After leaving the suspension to cool, 150 ml of water was added to the suspension, and the solid formed was taken by the filtration. The solid was washed with 100 ml of water and then 20 ml of ethyl acetate, and dried under reduced pressure to obtain the title compound.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
3.58 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.